2-methoxy-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide
Overview
Description
2-methoxy-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide is a useful research compound. Its molecular formula is C20H18N4O3S and its molecular weight is 394.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response by converting arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound interacts with COX enzymes, leading to their inhibition . This inhibition prevents the conversion of arachidonic acid into inflammatory mediators, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX enzymes, it prevents the formation of prostaglandins and thromboxanes from arachidonic acid . These substances are involved in the inflammatory response, so their reduction leads to a decrease in inflammation .
Pharmacokinetics
Compounds with a methoxy group at the sixth position in the benzothiazole ring showed the highest IC50 values for COX-1 inhibition . This suggests that the compound has good bioavailability and can effectively reach its target in the body .
Result of Action
The result of the compound’s action is a reduction in inflammation . By inhibiting COX enzymes, it prevents the formation of inflammatory mediators, leading to a decrease in the inflammatory response . This can be beneficial in conditions where inflammation is a key factor .
Properties
IUPAC Name |
2-methoxy-N-[2-(6-methoxy-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-12-10-18(22-19(25)14-6-4-5-7-16(14)27-3)24(23-12)20-21-15-9-8-13(26-2)11-17(15)28-20/h4-11H,1-3H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXKSQLGTYQVRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2OC)C3=NC4=C(S3)C=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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